Éster de DOTA-NHS

Descripción general

Descripción

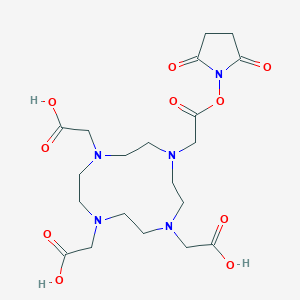

Tetraxetan N-hydroxysuccinimide is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetraxetan N-hydroxysuccinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraxetan N-hydroxysuccinimide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Por ejemplo, los investigadores han desarrollado con éxito una nanoestructura de carbono mesoporoso@sílice etiquetada con 177Lu dirigida a trastuzumab (DOTA@TRA/MC@Si) para el tratamiento del cáncer de mama HER2-positivo .

- Al conjugar el éster de DOTA-NHS con los afibody, los investigadores crean sondas de imagenología para las exploraciones PET, SPECT y TC para detectar tumores .

- Este método permite la detección e identificación sensibles de péptidos en muestras biológicas complejas .

- Etiquetado con radionucleidos apropiados, DOTA-HSA puede servir como un agente de imagenología de la reserva sanguínea o un portador para la administración dirigida de fármacos .

- Los anticuerpos radiomarcados pueden ayudar a visualizar las regiones positivas de FAP en los tumores, lo que ayuda al diagnóstico y al seguimiento de la respuesta al tratamiento .

Radiofármacos para la Imagenología y Terapia del Cáncer

Etiquetado de Afibody para la Imagenología Molecular

Etiquetado de Lantánidos para la Espectrometría de Masas

Modificación de Albúmina para la Imagenología y la Terapia

Imagenología Dirigida a la Proteína de Activación de Fibroblastos (FAP)

Terapéutica basada en Nanopartículas

Mecanismo De Acción

Target of Action

DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .

Mode of Action

The NHS ester moiety of DOTA-NHS ester reacts with primary amines on biomolecules, forming stable amide bonds . This allows the DOTA-NHS ester to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .

Biochemical Pathways

Once DOTA-NHS ester is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.

Pharmacokinetics

The pharmacokinetics of DOTA-NHS ester would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that dota-nhs ester exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of DOTA-NHS ester action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.

Action Environment

The action of DOTA-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of DOTA-NHS ester to its intended affibody molecule target . Dota-nhs ester is designed to be stable and maintain its functionality across a wide range of conditions .

Análisis Bioquímico

Biochemical Properties

DOTA-NHS ester plays a crucial role in biochemical reactions by acting as a crosslinker for affibody molecules. It interacts with human serum albumin (HSA) to produce DOTA-HSA, which can be further modified by Sulfo-SMCC to obtain DOTA-HSA-SMCC . This modified compound can then be conjugated to specific proteins such as ZHER2:342, resulting in DOTA-HSA-ZHER2:342 . In cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu shows significant accumulation in SKOV3 cells, indicating its effective interaction with cellular components .

Cellular Effects

DOTA-NHS ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving SKOV3 cells, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates over time, reaching 1.58% of the applied activity at 2 hours . This accumulation suggests that DOTA-NHS ester can effectively target and interact with specific cellular components, potentially affecting cell function and signaling pathways .

Molecular Mechanism

At the molecular level, DOTA-NHS ester exerts its effects through binding interactions with biomolecules. The compound’s structure includes ester and active NHS groups, enabling it to form covalent bonds with proteins and antibodies . This binding facilitates the labeling and tracking of these biomolecules in various biochemical assays. Additionally, DOTA-NHS ester can form stable complexes with metal ions, further enhancing its utility in radiolabeling applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DOTA-NHS ester change over time. The compound exhibits good stability when stored at -80°C for up to 6 months and at -20°C for up to 1 month . In microPET imaging studies, the uptake of 64Cu-DOTA-HSA-ZHER2:342 in SKOV3 tumors increases over time, with significant tumor-to-background contrast observed at 4 and 24 hours post-injection . These findings indicate that DOTA-NHS ester maintains its functionality and effectiveness over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of DOTA-NHS ester vary with different dosages in animal models. In studies involving radiolabeled antibodies, the biodistribution and therapeutic effects of the compound are dose-dependent . For example, higher doses of 225Ac-labeled DOTA-OTSA101 result in increased tumor-absorbed doses and limited absorbed doses to bone marrow . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

DOTA-NHS ester is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, DOTA-linked glutamine analogues labeled with 67Ga and 68Ga are used to study increased glutamine metabolism in tumor cells . The compound’s ability to form stable complexes with metal ions and its interaction with amino acid transporters play a significant role in its metabolic activity .

Transport and Distribution

Within cells and tissues, DOTA-NHS ester is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate molecular weight ensures good solubility in solution, allowing it to bind effectively with biomolecules . In vivo studies show that radiolabeled DOTA-NHS ester accumulates in specific tissues, such as tumors, indicating its targeted distribution .

Subcellular Localization

DOTA-NHS ester exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates in SKOV3 cells, suggesting its localization within cellular compartments . This targeted localization enhances the compound’s effectiveness in labeling and tracking biomolecules.

Propiedades

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)